

Introduction: The Role and Relevance of sec-Butyl Disulfide

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Compound of Interest

Compound Name: *sec-Butyl Disulfide*

Cat. No.: B146182

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sec-Butyl disulfide (di-**sec-butyl disulfide**), a simple dialkyl disulfide, is an organosulfur compound with the chemical formula $C_8H_{18}S_2$.^{[1][2]} It is a clear, colorless liquid characterized by a strong, sulfurous aroma.^[1] While it occurs naturally in trace amounts in some foods, its primary utility is as a flavoring agent and fragrance component, lending savory, onion- or garlic-like notes.^{[3][4]} Beyond its role in the food and fragrance industries, the disulfide bond ($-S-S-$) is a critical functional group in organic synthesis and drug development.^[5] Disulfide bonds are pivotal for the structural stability of many proteins and peptides.^{[6][7]} Understanding the solubility of small-molecule disulfides like **sec-butyl disulfide** is therefore fundamental for chemists working on reaction optimization, product purification, and the formulation of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the solubility of **sec-butyl disulfide**, moving from theoretical principles to practical, field-tested methodologies for its determination. It is designed for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in organic media.

Property	Value	Source
Molecular Formula	C ₈ H ₁₈ S ₂	[1]
Molecular Weight	178.4 g/mol	[1]
CAS Number	5943-30-6	[8]
Appearance	Clear colourless liquid	[1]
Density	~0.957 g/mL at 25 °C	[8][9]
Refractive Index	~1.492 at 20 °C	[3][8]
Topological Polar Surface Area	50.6 Å ²	[1][3]

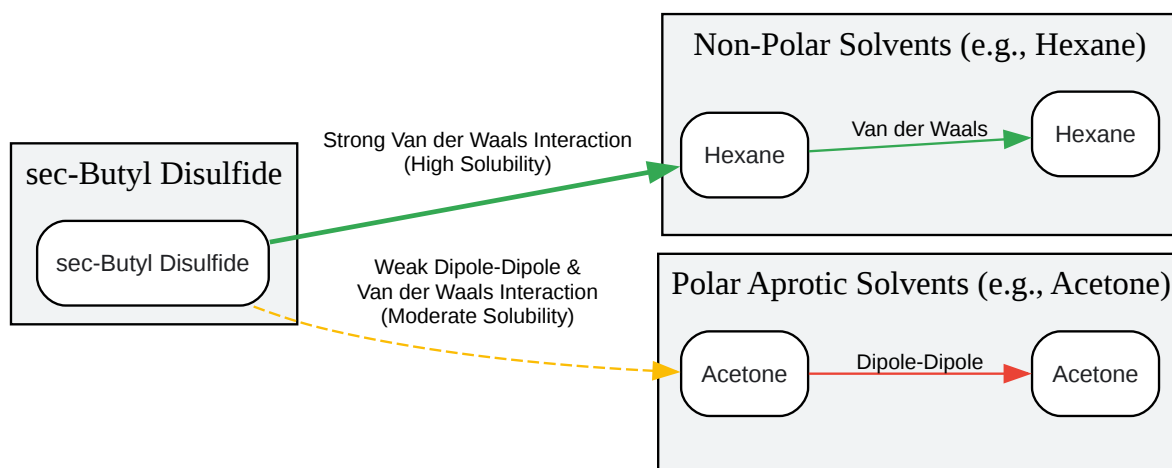
Part 1: A Theoretical Framework for Solubility

The solubility of any solute in a given solvent is governed by the principle of "like dissolves like." [10][11] This adage is a simplified expression of the underlying thermodynamics: dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to or stronger than the forces between the solute molecules themselves and the solvent molecules themselves. [10]

The **sec-butyl disulfide** molecule can be deconstructed into two distinct regions influencing its solubility:

- **Non-Polar Alkyl Chains:** The two sec-butyl groups (C₄H₉–) are hydrophobic and interact primarily through weak van der Waals forces (London dispersion forces). These regions dominate the molecule's character, making it fundamentally non-polar.
- **The Disulfide Bridge:** The sulfur-sulfur bond (–S–S–) and the adjacent C-S bonds introduce a degree of polarity due to the electronegativity of sulfur. This disulfide bridge has a non-zero dipole moment and a significant polar surface area (50.6 Å²), allowing for weak dipole-dipole interactions. [1][3]

This dual nature predicts that **sec-butyl disulfide** will be most soluble in solvents that can effectively solvate both its non-polar and moderately polar regions.



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Caption: Intermolecular forces governing solubility.

Based on this framework, we can predict a solubility hierarchy:

- **High Solubility:** In non-polar solvents like hexane, toluene, and diethyl ether, where van der Waals forces are the dominant interaction for both solute and solvent.[12]
- **Moderate Solubility:** In polar aprotic solvents like acetone, ethyl acetate, or dichloromethane. These solvents have dipoles that can interact with the disulfide bridge, while their organic portions interact with the alkyl chains.
- **Low to Negligible Solubility:** In highly polar protic solvents like water. The strong hydrogen-bonding network of water is not easily disrupted by the largely non-polar solute, making solvation energetically unfavorable.[10]

Part 2: Known Solubility Data

Quantitative solubility data for **sec-butyl disulfide** across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from reliable chemical databases provide a foundational understanding.

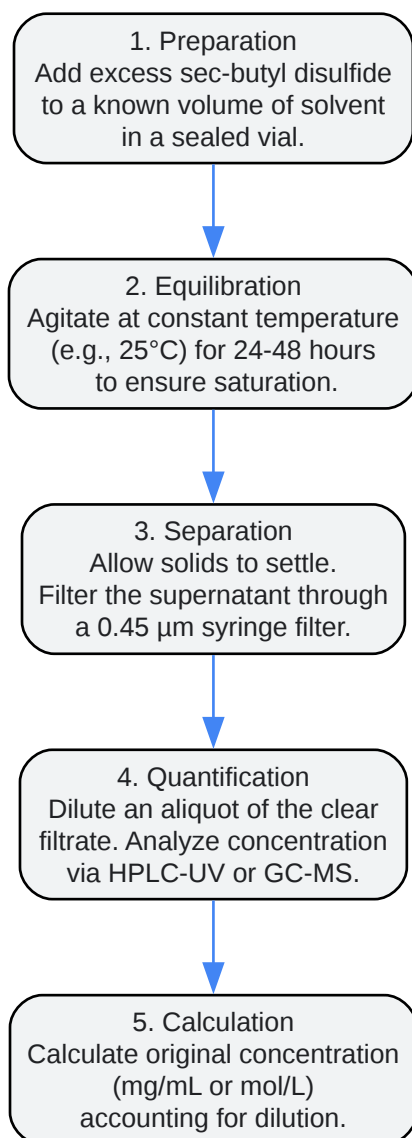
Solvent	CAS Number	Type	Reported Solubility	Source
Water	7732-18-5	Polar Protic	Practically insoluble	[1] [3] [4]
Ethanol	64-17-5	Polar Protic	Soluble	[1] [4]

The solubility in ethanol, a polar protic solvent, is noteworthy.[\[1\]](#)[\[4\]](#) This can be attributed to ethanol's ethyl group, which provides a non-polar region to interact with the sec-butyl chains, while the hydroxyl group offers some polar interaction, making it a more effective solvent than water for this molecule.

Part 3: Experimental Protocol for Solubility Determination

Given the scarcity of published data, researchers often need to determine the solubility of compounds like **sec-butyl disulfide** experimentally. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.

Principle: An excess amount of the solute (**sec-butyl disulfide**) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solute, and the concentration of the solute in the clear filtrate is quantified using a suitable analytical method.



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